

The Enigmatic Aminophenyl Cyclopropane Derivatives: A Deep Dive into Their Biological Activities

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Compound of Interest

Compound Name:	Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Cat. No.:	B569588

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[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the diverse biological activities of aminophenyl cyclopropane derivatives, a class of organic compounds showing significant promise in the fields of oncology, neurology, and infectious diseases. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and novel visualizations of their molecular interactions.

The unique structural features of the cyclopropane ring, including its rigidity and strained bond angles, confer distinct pharmacological properties to these molecules. When combined with an aminophenyl group, these derivatives exhibit a wide range of biological effects, from potent enzyme inhibition to the modulation of critical cellular signaling pathways.

Anticancer Potential: Targeting the Machinery of Cell Proliferation

Recent studies have highlighted the significant anticancer properties of aminophenyl cyclopropane derivatives. These compounds have demonstrated cytotoxic and antiproliferative

effects against various cancer cell lines.

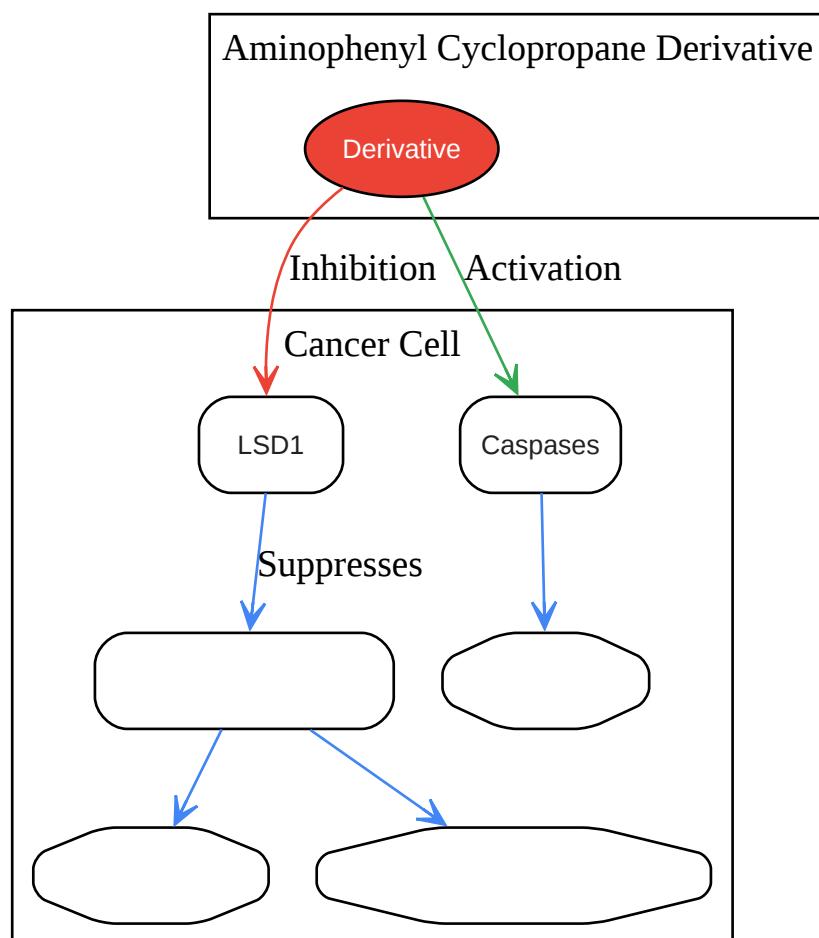
Table 1: Anticancer Activity of Aminophenyl Cyclopropane Derivatives

Compound/Derivative	Cancer Cell Line	Assay	IC50 (μM)	Reference
1- Phenylcycloprop ane Carboxamide Derivative	U937 (Human Myeloid Leukemia)	Proliferation Inhibition	-	[1]
Imamine-1,3,5- triazine derivative 4f	MDA-MB-231 (Breast Cancer)	MTT	6.25	[2]
Imamine-1,3,5- triazine derivative 4k	MDA-MB-231 (Breast Cancer)	MTT	8.18	[2]
2-chloro-N- (phenazin-2- yl)benzamide (Compound 4)	K562 (Chronic Myelogenous Leukemia)	MTT	Comparable to Cisplatin	[3]
2-chloro-N- (phenazin-2- yl)benzamide (Compound 4)	HepG2 (Hepatocellular Carcinoma)	MTT	Comparable to Cisplatin	[3]
Indole amide derivative 2	MCF7 (Breast Cancer)	MTT	0.81	[4]
Indole amide derivative 2	PC3 (Prostate Cancer)	MTT	2.13	[4]
Indole amide derivative 4	HT29 (Colon Cancer)	MTT	0.96	[4]
Indole amide derivative 4	HeLa (Cervical Cancer)	MTT	1.87	[4]
Indole amide derivative 4	MCF7 (Breast Cancer)	MTT	0.84	[4]

Note: "-" indicates that the study reported effective inhibition without providing a specific IC₅₀ value.

The anticancer mechanism of some of these derivatives involves the induction of apoptosis, or programmed cell death. For instance, certain carboxamide derivatives have been shown to increase the activity of caspases, key executioner enzymes in the apoptotic cascade, in glioma cells.^[5] This is often accompanied by the suppression of anti-apoptotic proteins like Bcl-2 and survivin.^[5]

One of the key targets for some aminophenyl cyclopropane derivatives, such as tranylcypromine, is Lysine-Specific Demethylase 1 (LSD1).^{[6][7][8]} LSD1 is an enzyme that is often overexpressed in various cancers and plays a crucial role in tumor progression by altering gene expression.^{[7][8][9]} By inhibiting LSD1, these compounds can suppress cancer cell proliferation, invasion, and migration.^{[7][9]}



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Anticancer Mechanism of Aminophenyl Cyclopropane Derivatives

Modulating the Brain's Chemistry: Monoamine Oxidase Inhibition

Aminophenyl cyclopropane derivatives, particularly those containing a cyclopropylamine moiety, are potent inhibitors of monoamine oxidases (MAO).[10][11][12] MAOs are enzymes responsible for the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[13] By inhibiting these enzymes, these compounds can increase the levels of these neurotransmitters, making them effective antidepressants and potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[11][14]

These inhibitors can be selective for one of the two main isoforms of MAO, MAO-A or MAO-B, or act as non-selective inhibitors.[14] The selectivity profile influences their therapeutic application and potential side effects.

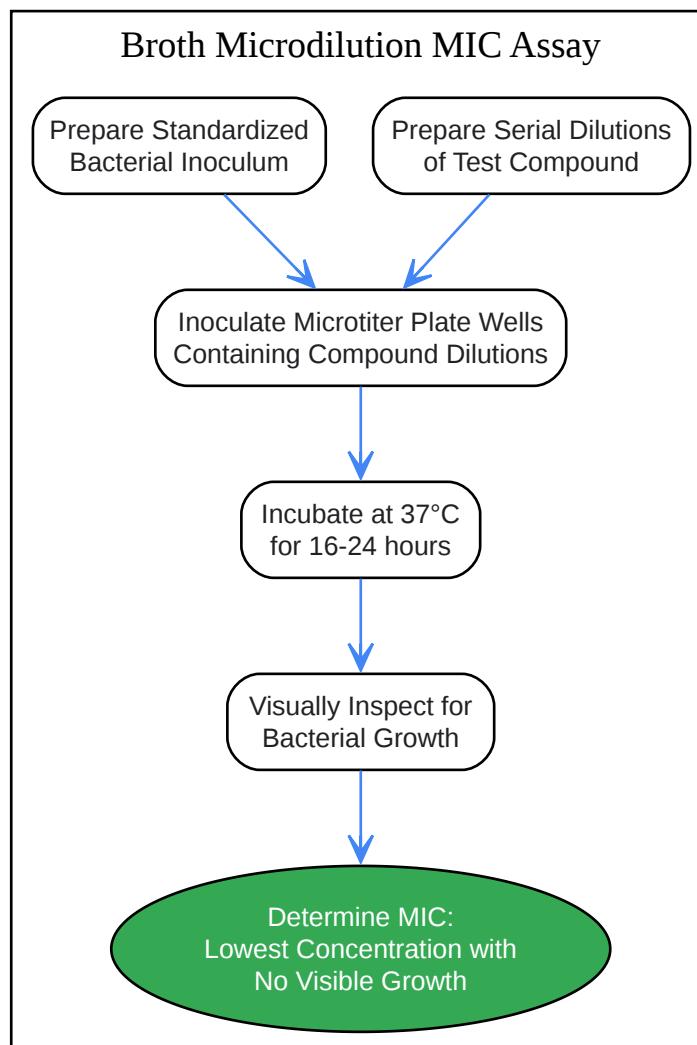
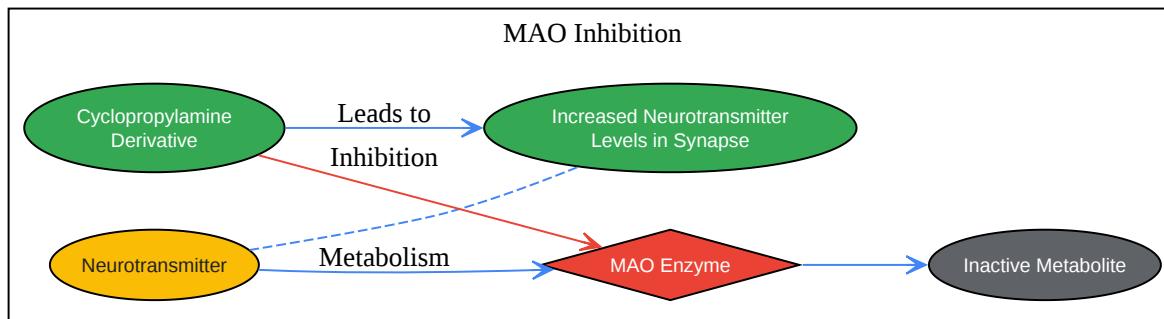
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Cyclopropylamine Derivatives

Compound/Derivative	Target	Inhibition	Value (IC50/Ki)	Reference
cis-N-benzyl-2-methoxycyclopropylamine	MAO-B	IC50	5 nM	[10]
cis-N-benzyl-2-methoxycyclopropylamine	MAO-A	IC50	170 nM	[10]
Polyamine Analog 5	MAO-A	Ki	0.62 μM	[15]
Polyamine Analog 5	MAO-B	Ki	0.16 μM	[15]
Polyamine Analog 4	MAO-A	Ki	0.62 μM	[15]
Polyamine Analog 4	MAO-B	Ki	0.31 μM	[15]
Pyridazinobenzylpiperidine Derivative S5	MAO-B	IC50	0.203 μM	[16]
Pyridazinobenzylpiperidine Derivative S5	MAO-A	IC50	3.857 μM	[16]
Pyridazinobenzylpiperidine Derivative S16	MAO-B	IC50	0.979 μM	[16]
Pyridazinobenzylpiperidine Derivative S16	MAO-B	Ki	0.721 μM	[16]
Pyrazoline Derivative 5ae	MAO-A	Ki	-	[17]

Pyrazoline Derivative 5af	MAO-A	Ki	-	[17]
Pyrazoline Derivative 5ag	MAO-A	Ki	-	[17]
Pyrazoline Derivative D17	MAO-A	Ki	0.003 μ M	[18]
Pyrazoline Derivative D18	MAO-A	Ki	0.010 μ M	[18]
Pyrazoline Derivative D19	MAO-A	Ki	0.050 μ M	[18]

Note: "-" indicates that the study reported selectivity without providing a specific Ki value.

The mechanism of MAO inhibition by many cyclopropylamine derivatives is mechanism-based and irreversible.[10] This involves the formation of a covalent bond between the inhibitor and the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation.[8]



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